Author: BenchChem Technical Support Team. Date: February 2026
Defining Therapeutic Targets
I'm currently focused on identifying potential therapeutic targets for 6-(4-Chlorophenoxy)quinolin-5-amine. The plan is to create an in-depth technical guide for researchers. I'm aiming for a whitepaper/technical guide format to ensure clarity and depth for drug development professionals.
Prioritizing Search and Structuring
I've initiated the search for "6-(4-Chlorophenoxy)quinolin-5-amine" to establish its biological profile. My initial hypothesis is that it's an aminoquinoline derivative, potentially a kinase inhibitor or a TAIK inhibitor. I'm focusing on clarifying its classification and identifying any common names or existing research data to streamline the guide's logical structure, ensuring clarity and utility.
Investigating Potential Matches
I'm now diving deep into the search results. I'm trying to determine if "6-(4-Chlorophenoxy)quinolin-5-amine" corresponds directly to a known compound, or if it might be a precursor or metabolite of a known inhibitor. I'm analyzing the quinoline core with its 5-amino and 6-(4-chlorophenoxy) substitutions for known patterns. I'm comparing it with known compounds, specifically considering that this may not be E7090, but something closely related. I need to proceed carefully.
Analyzing Kinase Inhibitors
I'm finding the search results for "6-(4-Chlorophenoxy)quinolin-5-amine" aren't leading directly to a specific drug or well-defined probe with a Wikipedia entry. However, the molecular structure strongly suggests it's likely a Type II kinase inhibitor, or a structure with kinase inhibitor properties. Further investigation is needed to confirm this hypothesis and identify potential targets and applications.
Identifying Kinase Scaffolds
I'm now focusing on the quinoline-5-amine core and its 6-phenoxy substituent, noting its prevalence in kinase inhibitors, especially those targeting RTKs. I've confirmed that the structure matches the original query precisely. I'm drawing comparisons to Lenvatinib (which is not right), Anlotinib, and particularly E7090 (Tasurgratinib), an FGFR inhibitor. This substructure appears to be a core scaffold. It seems I am on the correct track. I will check "structure of E7090" and "kinase inhibitor 5-amino-6-(4-chlorophenoxy)quinoline" for confirmation.
Verifying Molecular Relationships
I'm now diving deeper into the relationship between the structure and existing kinase inhibitors. I've eliminated both Lenvatinib and Cabozantinib as direct matches to the structure, as their cores differ. I'm focusing on the hypothesis that "6-(4-Chlorophenoxy)quinolin-5-amine" could be a core intermediate or metabolite. I'm trying to find an exact drug match, starting with the CAS number and checking if it is a breakdown component. I'm still trying to connect the dots with E7090 or others. I'm trying to find if the structure is on its own, or as part of a larger drug molecule.
Exploring Kinase Inhibitor Role
I've determined that "6-(4-Chlorophenoxy)quinolin-5-amine" is likely a building block, but I need to treat it as a scaffold, or a specific lead compound. The 5-amino-6-phenoxyquinoline scaffold is quite rare, especially compared to more common 4-amino or 4-phenoxy derivatives. I'm investigating the possibility of a connection to G9a/GLP inhibitors, and I've started searching for "5-amino-6-phenoxyquinoline kinase inhibitor" and the relevant patent numbers, but not had a hit yet. I'm revisiting E7090, to confirm.
Analyzing Data Scarcity
I've been digging deeper into why information on "1157636-06-0" and "6-(4-Chlorophenoxy)quinolin-5-amine" is so scarce. It's leaning towards these being proprietary intermediates or early-stage research tools. The limited public data strongly suggests these haven't yet become generic drugs.
Exploring Structural Analogies
I'm now focusing on structural analogies, breaking down the pharmacophore of the original compound. The Quinoline core suggests a kinase inhibitor. The 5-amino group is unusual, however. The 6-(4-Chlorophenoxy) tail indicates a Type II inhibitor. I'm revisiting E7090 (Tasurgratinib), an FGFR inhibitor. My initial searches for its structure were inaccurate. I'm now refining search queries.
Investigating Chemical Structure
I'm now hunting down potential structural matches, and the 5-amino, 6-phenoxy quinoline substructure remains elusive. I've considered several compounds, including Anlotinib, Tivantinib, BMS-777607, and AMG 337, but none fit. The CAS number points to 2009, so I'm now focusing on patent searches. I'm also exploring name variations and checking if it's related to Lenvatinib's synthesis, since they are both E compounds.
Refining Structural Search
I'm now zeroing in on the unique 5-amino-6-phenoxyquinoline motif. It appears this configuration might differentiate it from compounds like Cabozantinib and Foretinib. While I revisited E7090, confirming its structure rules it out. My current focus is to determine, definitively, if E7090 shares this particular core, but it does not. I'm now formulating a search for "drug with 5-amino-6-(4-chlorophenoxy)quinoline core".
Clarifying Drug Nomenclature
I've confirmed that 6-(4-Chlorophenoxy)quinolin-5-amine (CAS 1157636-06-0) is a readily accessible building block. This compound is not a proprietary drug; instead, it is an important intermediate.
Analyzing Structural Similarities
I'm now comparing the structural core of Lenvatinib and E7090, as this seems promising. The initial assumption about E7090 having a quinoline core appears to be incorrect; it's actually an indole. Lenvatinib, in contrast, does have a quinoline core, with a 4-phenoxy group. This suggests that the building block, 6-(4-Chlorophenoxy)quinolin-5-amine, shares structural elements with Lenvatinib, and potentially Cabozantinib too.
Investigating Potential Applications
I'm now investigating potential applications for this 5,6-disubstituted quinoline. While most kinase inhibitors favor 4,6- or 4,7-substitution, this specific isomer could be a privileged scaffold for niche kinases requiring a different binding vector. I'm also considering it as a crucial intermediate for an unidentified drug, or a scaffold-hopping analog. Interestingly, 5-aminoquinolines do exist, and I'm exploring their potential in contexts like malaria and tuberculosis, since quinoline amines are common in antimalarials such as Primaquine.
Defining Kinase Inhibition Potential
I'm now focusing on the compound's potential as a chemical probe or lead. The structure-activity relationship analysis indicates the 4-chlorophenoxy group as a Type II kinase inhibitor motif, while the 5-amino group likely interacts with the hinge region. This suggests c-Met, VEGFR2, AXL/MER/TYRO3, and FGFR as potential targets. I'll structure a guide around target deconvolution and therapeutic potential, defining it as a high-value pharmacophore for multi-target tyrosine kinase inhibition, despite being a building block.
Outlining Next Steps
I'm now outlining key experimental protocols, including kinase profiling, proliferation assays, and Western blotting to validate findings. I will perform a refined search using the CAS number and "patent" to determine the original patent holder and target. I've confirmed BLD Pharm and Enamine as vendors. Now I am exploring if it is an intermediate for GSK or Pfizer compounds.
Hypothesizing Therapeutic Utility
I'm now honing in on potential therapeutic applications, particularly within tyrosine kinase inhibition. My focus is on synthesizing a detailed plan. I'll define the compound as a privileged structure, aiming for a therapeutic focus. The introduction will identify predicted targets such as c-Met, VEGFR, and Axl/Mer, while explaining Type II binding characteristics. I'm planning experimental validation, protocols and the use of visuals to support the hypothesis. I will explore G9a/GLP.
Refining Target Focus
I'm now refining the focus. Though G9a inhibitors were initially considered due to references to quinolines, the kinase focus remains stronger. The 4-chlorophenoxy group is definitely kinase-like. I'll maintain the kinase narrative, explicitly stating the compound is a structural analog or intermediate mapping to potential targets like Lenvatinib and Cabozantinib. I'm clarifying that this is a guide for potential, not approved, therapeutic targets, confirming a discovery-stage context.